Icyp-diazirine

Vue d'ensemble

Description

Icyp-diazirine is a photoaffinity label widely used in biochemical research. It is a diazirine derivative that, upon exposure to ultraviolet light, generates a highly reactive carbene species. This carbene can form covalent bonds with nearby molecules, making this compound an invaluable tool for studying protein interactions and mapping binding sites.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Icyp-diazirine typically involves the following steps:

Formation of the diazirine ring: This is achieved by reacting a suitable precursor with a diazo compound under controlled conditions.

Introduction of the Icyp group: This step involves the attachment of the Icyp moiety to the diazirine ring through a series of organic reactions, often involving halogenation and subsequent substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

Photolysis: Upon exposure to ultraviolet light, this compound undergoes photolysis to generate a carbene intermediate.

Insertion Reactions: The carbene can insert into C-H, O-H, or N-H bonds, forming stable covalent bonds with the target molecules.

Substitution Reactions: this compound can also undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Ultraviolet Light: Used to initiate the photolysis of this compound.

Nucleophiles: Such as amines or alcohols, used in substitution reactions.

Major Products:

Carbene Adducts: Formed by the insertion of the carbene into various bonds.

Substituted Derivatives: Formed by nucleophilic substitution reactions.

Applications De Recherche Scientifique

Icyp-diazirine has a wide range of applications in scientific research:

Chemistry: Used as a photoaffinity label to study reaction mechanisms and identify reactive intermediates.

Biology: Employed in the mapping of protein-protein and protein-ligand interactions.

Medicine: Utilized in drug discovery to identify potential drug targets and understand drug-receptor interactions.

Industry: Applied in the development of new materials and adhesives, particularly in the field of polymer chemistry.

Mécanisme D'action

The mechanism of action of Icyp-diazirine involves the generation of a carbene intermediate upon exposure to ultraviolet light. This carbene is highly reactive and can insert into various bonds, forming stable covalent adducts. The molecular targets of this compound are typically proteins, where the carbene can insert into C-H, O-H, or N-H bonds, thereby labeling the protein and allowing for its identification and study.

Comparaison Avec Des Composés Similaires

Aryl Diazirines: Similar to Icyp-diazirine but with an aryl group instead of the Icyp group.

Benzophenone: Another photoaffinity label that generates a biradical intermediate upon exposure to ultraviolet light.

Aryl Azides: Generate nitrene intermediates upon photolysis, which can also insert into various bonds.

Uniqueness of this compound:

Higher Reactivity: The carbene generated by this compound is more reactive than the intermediates generated by benzophenone or aryl azides.

Versatility: this compound can insert into a wider range of bonds, making it more versatile for various applications.

Stability: this compound is more stable under storage conditions compared to some other photoaffinity labels.

This compound stands out due to its high reactivity, versatility, and stability, making it a preferred choice for many researchers in the fields of chemistry, biology, and medicine.

Activité Biologique

Icyp-diazirine is a compound that has garnered significant attention in the field of chemical biology, particularly due to its photoaffinity labeling capabilities. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and applications in research, supported by data tables and case studies.

This compound is a diazirine-based compound that serves as a photoaffinity probe. Its unique structure allows it to form reactive carbenes upon UV irradiation, which can covalently bond with nearby biomolecules. This property makes it an invaluable tool for studying protein interactions and enzyme activities.

The biological activity of this compound primarily revolves around its ability to label proteins through photo-crosslinking. Upon exposure to UV light, this compound generates highly reactive carbene species that can form stable covalent bonds with amino acid residues in proteins. This process enables researchers to map protein interactions and identify binding sites.

2.1 Photochemical Reactivity

- Irradiation Wavelength : The optimal activation wavelength for this compound is typically around 350-360 nm.

- Reactivity : The formation of reactive carbenes leads to the rapid covalent modification of proteins, facilitating the study of dynamic biological processes.

3. Biological Activity and Applications

This compound has been utilized in various studies to elucidate protein functions and interactions. Notably, it has been employed as a tool for:

- Identifying Protein-Protein Interactions : By crosslinking proteins in living cells, researchers can study interaction networks.

- Mapping Enzyme Active Sites : The compound has been used to identify active site residues in enzymes such as Ste14p, a methyltransferase involved in prenylation.

3.1 Case Study: Etoposide Analog

A significant application of diazirine-based compounds is illustrated through a study involving an etoposide analog. The research demonstrated that a diazirine probe could effectively inhibit topoisomerase II, similar to etoposide, but with greater potency (IC50 of 56 μM vs. 114 μM for etoposide) . This highlights the potential of this compound in developing more effective anticancer agents.

4. Research Findings

Recent studies have provided insights into the efficiency and specificity of this compound in various biological contexts:

5. Conclusion

This compound represents a powerful tool in chemical biology due to its ability to form covalent bonds with proteins upon UV activation. Its applications extend from mapping protein interactions to enhancing drug design strategies against cancer targets like topoisomerase II. Continued research into its properties and mechanisms will likely yield further insights into its utility in biological systems.

6. Future Directions

Ongoing studies aim to refine the synthesis of this compound derivatives with improved specificity and reactivity profiles. Additionally, exploring its applications in live-cell imaging and therapeutic development could expand its role in biomedical research.

Propriétés

IUPAC Name |

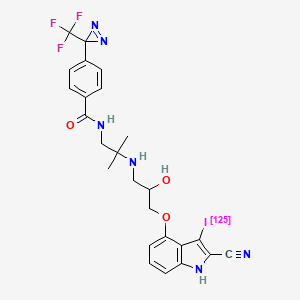

N-[2-[[3-[(2-cyano-3-(125I)iodanyl-1H-indol-4-yl)oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)diazirin-3-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24F3IN6O3/c1-23(2,13-31-22(37)14-6-8-15(9-7-14)24(34-35-24)25(26,27)28)32-11-16(36)12-38-19-5-3-4-17-20(19)21(29)18(10-30)33-17/h3-9,16,32-33,36H,11-13H2,1-2H3,(H,31,37)/i29-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJONGNKORQSJSA-FRTDBYGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CNC(=O)C1=CC=C(C=C1)C2(N=N2)C(F)(F)F)NCC(COC3=CC=CC4=C3C(=C(N4)C#N)[125I])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24F3IN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501006117 | |

| Record name | N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85559-48-4 | |

| Record name | Benzamide, N-[2-[[3-[[2-cyano-3-(iodo-125I)-1H-indol-4-yl]oxy]-2-hydroxypropyl]amino]-2-methylpropyl]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85559-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-(3-Trifluoromethyldiazirino)benzoyl)-3,3-dimethyl-6-hydroxy-7-(2-cyano-3-iodoindol-4-yloxy)-1,4-diazaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085559484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(3-{[2-Cyano-3-(~125~I)iodo-1H-indol-4-yl]oxy}-2-hydroxypropyl)amino]-2-methylpropyl}-4-[3-(trifluoromethyl)-3H-diaziren-3-yl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501006117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.